molecular formula C9H9N3O2 B2823704 Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate CAS No. 1422205-93-3

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate

Cat. No. B2823704
CAS RN: 1422205-93-3
M. Wt: 191.19
InChI Key: UXYQMISKWTUVMQ-UHFFFAOYSA-N
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Description

“Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate” is a chemical compound with the CAS Number: 1422205-93-3 and a molecular weight of 191.19 . It is a solid substance .


Synthesis Analysis

Imidazole, the core structure of this compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It was first synthesized by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .


Molecular Structure Analysis

The molecular structure of “Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate” is represented by the linear formula: C9H9N3O2 . The InChI Code for this compound is 1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,10H2,1H3,(H,11,12) .


Physical And Chemical Properties Analysis

“Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate” is a solid substance . It has a molecular weight of 191.19 .

Scientific Research Applications

Safety and Hazards

The safety information for “Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate” indicates that it has a GHS07 pictogram and the signal word is "Warning" .

Future Directions

The future directions for “Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate” and similar compounds could involve further exploration of their broad range of chemical and biological properties . These compounds could be key in the development of new drugs .

properties

IUPAC Name

methyl 6-amino-1H-benzimidazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-7-8(6)12-4-11-7/h2-4H,10H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXYQMISKWTUVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC(=C1)N)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate

Synthesis routes and methods

Procedure details

Methyl 6-nitro-1H-benzimidazole-4-carboxylate (304 mg) was suspended in MeOH (10 mL), the suspension was added with 5% palladium on carbon (30 mg), and stirred under hydrogen (1 atm) atmosphere. The catalyst was filtered off on celite and washed with MeOH, and the mother liquor was concentrated in vacuo to obtain the titled compound (269 mg) as pale yellow powder.
Quantity
304 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
30 mg
Type
catalyst
Reaction Step Three

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